molecular formula C5H6N2O2S2 B14345289 (5Z)-3-ethyl-5-(hydroxyimino)-2-thioxo-1,3-thiazolidin-4-one CAS No. 103094-06-0

(5Z)-3-ethyl-5-(hydroxyimino)-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B14345289
CAS-Nummer: 103094-06-0
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: OKWFMYRRDPAADG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-3-ethyl-5-(hydroxyimino)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. Compounds with this structure are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(hydroxyimino)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of appropriate thiosemicarbazides with α-haloketones under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted thiazolidinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (5Z)-3-ethyl-5-(hydroxyimino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and potential biological activities.

    Thiosemicarbazides: Precursors in the synthesis of thiazolidinones.

    Oximes: Compounds containing the hydroxyimino group, often with similar reactivity.

Uniqueness

(5Z)-3-ethyl-5-(hydroxyimino)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both the hydroxyimino and thioxo groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

103094-06-0

Molekularformel

C5H6N2O2S2

Molekulargewicht

190.2 g/mol

IUPAC-Name

3-ethyl-4-hydroxy-5-nitroso-1,3-thiazole-2-thione

InChI

InChI=1S/C5H6N2O2S2/c1-2-7-4(8)3(6-9)11-5(7)10/h8H,2H2,1H3

InChI-Schlüssel

OKWFMYRRDPAADG-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(SC1=S)N=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.